molecular formula C17H17N3 B11237853 5-(Pyridin-3-ylmethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

5-(Pyridin-3-ylmethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Cat. No.: B11237853
M. Wt: 263.34 g/mol
InChI Key: JJQRPVJEPHJBIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Pyridin-3-ylmethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a pyridine ring fused to a tetrahydropyridoindole structure, making it a unique and interesting molecule for research and development.

Preparation Methods

The synthesis of 5-(Pyridin-3-ylmethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole can be achieved through various synthetic routes. One common method involves the construction of the pyridine nucleus on the indole fragment. For example, a three-component reaction of indole-2-carbaldehyde with alkynes and 2-bromoacetophenones in DMF at 110°C can yield pyridoindole esters . Industrial production methods may involve similar multi-step synthesis processes, optimized for higher yields and purity.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Reagents like halogens or sulfonyl chlorides can be used under acidic conditions.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-(Pyridin-3-ylmethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Pyridin-3-ylmethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole involves its interaction with specific molecular targets and pathways. For instance, indole derivatives are known to modulate the aryl hydrocarbon receptor (AHR) signaling pathway, which plays a role in various biological processes, including cell growth and immune response . The compound may also inhibit enzymes or receptors involved in disease progression, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar compounds to 5-(Pyridin-3-ylmethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole include other indole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern and the combination of the pyridine and indole rings, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C17H17N3

Molecular Weight

263.34 g/mol

IUPAC Name

5-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydropyrido[4,3-b]indole

InChI

InChI=1S/C17H17N3/c1-2-6-16-14(5-1)15-11-19-9-7-17(15)20(16)12-13-4-3-8-18-10-13/h1-6,8,10,19H,7,9,11-12H2

InChI Key

JJQRPVJEPHJBIC-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1N(C3=CC=CC=C23)CC4=CN=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.